

Application Notes and Protocols for Dihydrotrichotetronine Research

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Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596214*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Dihydrotrichotetronine**, a sorbicillinoid natural product, for research purposes. Due to the absence of a published scalable chemical synthesis, this document focuses on its isolation from the natural source, characterization, and potential research applications based on the bioactivities of closely related compounds. A proposed synthetic strategy for the core structure is also presented to guide future synthetic efforts.

Introduction

Dihydrotrichotetronine is a structurally complex polyketide belonging to the sorbicillinoid family of fungal metabolites. It was first isolated from the deep-sea sediment-derived fungus *Penicillium* sp. SCSIO06871[1]. Sorbicillinoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[2][3]. This document aims to provide researchers with the necessary information to obtain and investigate **Dihydrotrichotetronine** for various research and drug development applications.

Physicochemical Properties and Characterization

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ O ₈	--INVALID-LINK--
Molecular Weight	498.56 g/mol	--INVALID-LINK--
CAS Number	199729-13-0	--INVALID-LINK--
Appearance	Reported as a white powder	Pang et al., 2021
Solubility	Soluble in methanol, DMSO, and other common organic solvents	General knowledge for this class of compounds
Spectroscopic Data	¹ H NMR, ¹³ C NMR, HR-ESI-MS, and CD spectra are available in the primary literature.	Pang et al., 2021

Biological Activities of Related Sorbicillinoids

While specific biological activity data for **Dihydrotrichotetronine** is not extensively reported in the cited literature, the isolation paper by Pang et al. (2021) describes the bioactivities of other sorbicillinoids isolated from the same fungal strain (*Penicillium* sp. SCSIO06871). These findings provide valuable insights into the potential applications of **Dihydrotrichotetronine**.

Compound	Biological Activity	Target/Assay	Quantitative Data (MIC/IC ₅₀)	Reference
Compound 11	Antibacterial	Staphylococcus aureus	MIC = 10.0 µg/mL	[1]
Compound 12	Antibacterial	Staphylococcus aureus	MIC = 5.0 µg/mL	[1]
Compound 6	α-Glucosidase Inhibition	α-Glucosidase enzyme assay	IC ₅₀ = 36.0 µM	[1]
Compound 4	α-Glucosidase Inhibition	α-Glucosidase enzyme assay	IC ₅₀ = 115.8 µM	[1]
Compound 18	α-Glucosidase Inhibition	α-Glucosidase enzyme assay	IC ₅₀ = 208.5 µM	[1]
Compound 22	α-Glucosidase Inhibition	α-Glucosidase enzyme assay	IC ₅₀ = 150.3 µM	[1]
Compound 23	α-Glucosidase Inhibition	α-Glucosidase enzyme assay	IC ₅₀ = 184.6 µM	[1]
Compound 10	Acetylcholinesterase (AChE) Inhibition	AChE enzyme assay	55.1% inhibition at 50 µg/mL	[1]
Compound 22	Acetylcholinesterase (AChE) Inhibition	AChE enzyme assay	51.1% inhibition at 50 µg/mL	[1]

Experimental Protocols

As a scalable chemical synthesis of **Dihydrotrichotetronine** has not been reported, the primary method for obtaining this compound for research is through isolation from its natural source.

Protocol 1: Isolation and Purification of Dihydrotrichotetronine from *Penicillium* sp. SCSIO06871

This protocol is based on the general methods for isolating sorbicillinoids from fungal cultures as described in the literature[1][4].

1. Fungal Cultivation:

- The fungal strain *Penicillium* sp. SCSIO06871 is cultured on a solid rice medium.
- Large-scale fermentation is carried out in Erlenmeyer flasks containing rice and water, autoclaved to ensure sterility.
- The flasks are inoculated with the fungal strain and incubated at room temperature for approximately 30 days.

2. Extraction:

- The fermented rice solid medium is extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc).
- The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

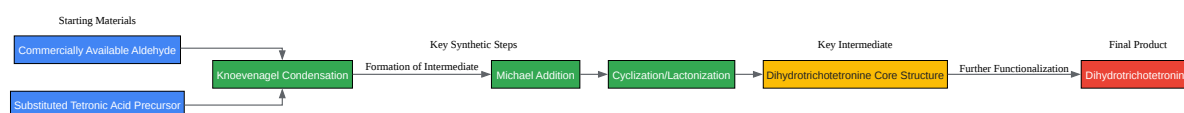
- The crude extract is subjected to silica gel column chromatography using a gradient elution system of petroleum ether and ethyl acetate to separate the components into several fractions.
- Fractions containing compounds with similar polarity to **Dihydrotrichotetronine** are identified by thin-layer chromatography (TLC).
- These fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol or a mixture of dichloromethane and methanol), and reversed-phase C18 silica gel (eluting with a gradient of methanol and water).
- Final purification is achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Dihydrotrichotetronine**.

4. Structure Elucidation:

- The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Proposed Synthetic Strategy for Dihydrotrichotetronine Core

While a total synthesis of **Dihydrotrichotetronine** is not yet published, a plausible synthetic approach can be envisioned based on established methods for the synthesis of the tetronic acid core, a key structural motif in many sorbicillinoids.

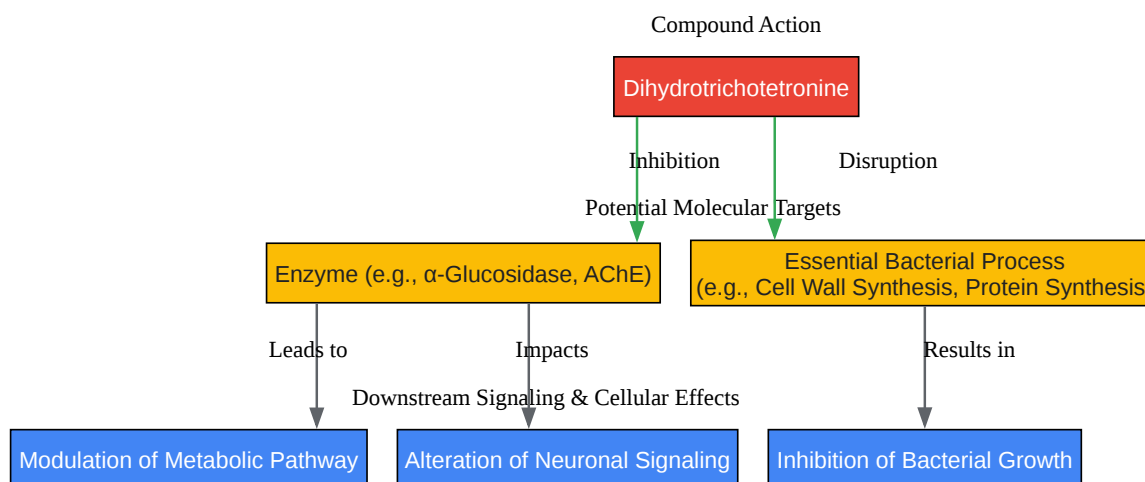


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Caption: Proposed synthetic workflow for the core structure of **Dihydrotrichotetronine**.

Potential Signaling Pathways for Investigation

Based on the observed biological activities of related sorbicillinoids, **Dihydrotrichotetronine** could potentially modulate various cellular signaling pathways. For instance, its potential antibacterial activity suggests interference with essential bacterial processes. Its enzyme inhibitory activity points towards interactions with specific protein targets.



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